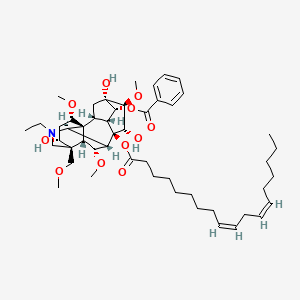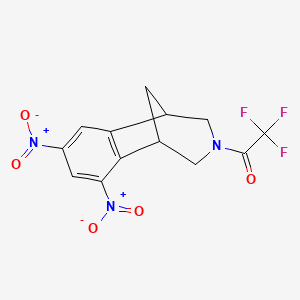
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone is a complex organic compound characterized by its trifluoromethyl group and a benzazepine core
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone typically involves multiple steps, starting from readily available precursors. The key steps include the introduction of the trifluoromethyl group and the formation of the benzazepine ring. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are crucial for achieving high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of advanced catalysts can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the nitro groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, such as solvent choice and temperature, play a significant role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or hydroxylamines.
Aplicaciones Científicas De Investigación
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes and interactions.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, leading to various biological effects. Detailed studies on its molecular targets and pathways are essential for understanding its full potential.
Comparación Con Compuestos Similares
Similar Compounds
2,2,2-Trifluoro-1-phenylethanone: Shares the trifluoromethyl group but has a simpler structure.
2,2,2-Trifluoroethylamine: Contains the trifluoromethyl group but differs in its functional groups and overall structure.
Uniqueness
2,2,2-Trifluoro-1-(1,2,4,5-tetrahydro-6,8-dinitro-1,5-methano-3H-3-benzazepin-3-yl) ethanone is unique due to its combination of a trifluoromethyl group and a benzazepine core, which imparts distinct chemical and biological properties not found in simpler compounds.
Propiedades
Fórmula molecular |
C13H10F3N3O5 |
|---|---|
Peso molecular |
345.23 g/mol |
Nombre IUPAC |
1-(3,5-dinitro-10-azatricyclo[6.3.1.02,7]dodeca-2(7),3,5-trien-10-yl)-2,2,2-trifluoroethanone |
InChI |
InChI=1S/C13H10F3N3O5/c14-13(15,16)12(20)17-4-6-1-7(5-17)11-9(6)2-8(18(21)22)3-10(11)19(23)24/h2-3,6-7H,1,4-5H2 |
Clave InChI |
IWIOYWHMULYHRT-UHFFFAOYSA-N |
SMILES canónico |
C1C2CN(CC1C3=C2C=C(C=C3[N+](=O)[O-])[N+](=O)[O-])C(=O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


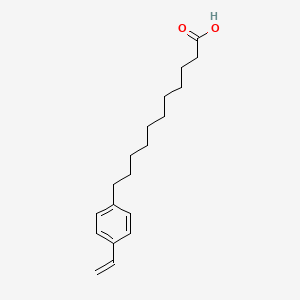

![[4-(4-Fluoro-phenyl)-piperazin-1-YL]-thiophen-3-YL-acetic acid](/img/structure/B13407271.png)

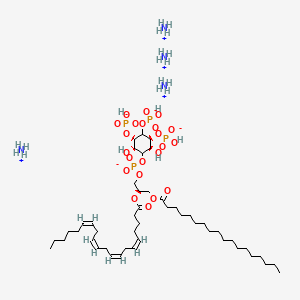
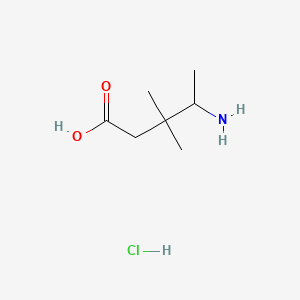
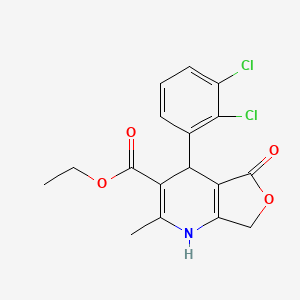

![N-[2-(cyanomethyl)phenyl]-N-methylcarbamodithioate](/img/structure/B13407295.png)
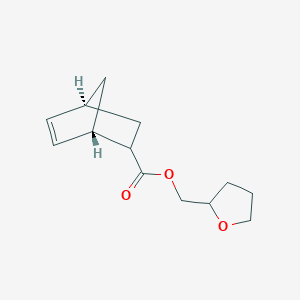
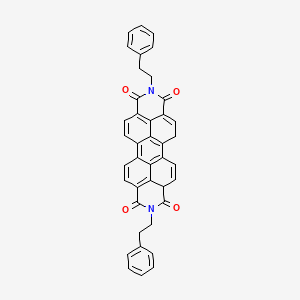
![2,2,2-trifluoro-N-[(7S)-1,2,3-trimethoxy-10-methylsulfanyl-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide](/img/structure/B13407313.png)
